molecular formula C5H11NOS B12692655 N-(2-Mercaptopropyl)acetamide CAS No. 120626-90-6

N-(2-Mercaptopropyl)acetamide

Cat. No.: B12692655
CAS No.: 120626-90-6
M. Wt: 133.21 g/mol
InChI Key: NDALELRIQMWDOM-UHFFFAOYSA-N
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Description

N-(2-Mercaptopropyl)acetamide is an organic compound with the molecular formula C5H11NOS It is known for its unique structure, which includes a mercapto group (-SH) attached to a propyl chain, and an acetamide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Mercaptopropyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptopropionic acid with acetamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield corresponding thiols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted acetamides

Scientific Research Applications

N-(2-Mercaptopropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Mercaptopropyl)acetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Mercaptoethyl)acetamide
  • N-Acetylcysteamine
  • N-Acetylmercaptoethylamine

Uniqueness

N-(2-Mercaptopropyl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of a mercapto group and an acetamide group provides versatility in both synthetic and biological applications.

Properties

CAS No.

120626-90-6

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(2-sulfanylpropyl)acetamide

InChI

InChI=1S/C5H11NOS/c1-4(8)3-6-5(2)7/h4,8H,3H2,1-2H3,(H,6,7)

InChI Key

NDALELRIQMWDOM-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C)S

Origin of Product

United States

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